molecular formula C12H2ClF21O B3055337 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride CAS No. 64018-26-4

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride

Cat. No.: B3055337
CAS No.: 64018-26-4
M. Wt: 596.56 g/mol
InChI Key: DYTUUAFTUFQJQV-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride ( 64018-26-4) is a fluorinated organic compound classified under PFAS (Per- and Polyfluoroalkyl Substances) . It is identified by the SMILES notation FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CC(Cl)=O and the PubChem CID 3017478 . As a long-chain acyl chloride, this compound is a highly reactive synthetic intermediate, primarily valued for introducing a highly fluorinated chain into target molecules. Its primary research application is in organic synthesis, where it is used to create amides, esters, and other functionalized derivatives through reactions with nucleophiles. The presence of the perfluorinated tail imparts extreme hydrophobicity and oleophobicity, making derivatives of this compound of significant interest for developing advanced materials. Potential research areas include surface modification to create low-energy coatings, the synthesis of fluorinated surfactants, and the development of novel polymers and small molecules for specialized applications. The compound's reactivity and unique properties make it a valuable tool for investigating structure-property relationships in materials science. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2ClF21O/c13-2(35)1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)34/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTUUAFTUFQJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2ClF21O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880542
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64018-26-4
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64018-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride is a fluorinated compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity by reviewing existing literature and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a long-chain fluorinated fatty acid derivative. Its molecular formula is C12H2ClF21O. The presence of multiple fluorine atoms contributes to its hydrophobicity and lipophilicity.

Biological Activity Overview

The biological activities of henicosafluorododecanoyl chloride can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. Studies have shown that similar fluorinated fatty acids can inhibit the growth of various bacteria and fungi.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Fluorinated compounds are known to interact with enzymes involved in lipid metabolism and signal transduction pathways. Specific studies on related compounds have indicated inhibition of certain lipases and phospholipases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of phospholipase A2

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
K562 (Leukemia)15

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various fluorinated compounds. It was found that henicosafluorododecanoyl chloride exhibited significant activity against Enterococcus faecalis with a minimal inhibitory concentration (MIC) lower than 50 µg/mL .
  • Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of fluorinated compounds demonstrated that henicosafluorododecanoyl chloride induced apoptosis in MCF-7 cells at concentrations around 25 µM . The study utilized an MTT assay to quantify cell viability and showed a dose-dependent effect.
  • Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition properties of fluorinated fatty acids. The results indicated that henicosafluorododecanoyl chloride inhibited phospholipase A2 activity significantly at concentrations as low as 10 µM .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Compounds with Similar Chain Lengths

Compound Name Functional Group Fluorine Atoms Molecular Weight (g/mol) Boiling Point (°C) Key Applications Hazard Profile
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride Acyl chloride 21 ~750 (estimated) >200 (estimated) Polymer synthesis, surfactants Skin/eye irritation, respiratory hazards
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecane-1-sulfonyl chloride Sulfonyl chloride 21 ~800 (estimated) >250 Sulfonamide production, electrochemistry Acute toxicity, corrosive
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Heneicosafluorododecyl acrylate Acrylate ester 20 568.3 122 (at 4 mmHg) Water-repellent coatings, adhesives Skin sensitization, combustible
Perfluoroundecanoic acid (PFUdA) Carboxylic acid 21 578.1 Decomposes Surfactant research, environmental studies Bioaccumulative, persistent

Q & A

Q. How can this compound be utilized in designing fluorinated surfactants with tailored surface activity?

  • Methodology : Synthesize amphiphiles by coupling with polyoxyethylene amines. Measure critical micelle concentration (CMC) via surface tension or conductivity. Correlate chain length/fluorination degree with CMC and interfacial tension reduction. Compare with commercial fluorosurfactants (e.g., Zonyl®) .

Q. What role does this compound play in synthesizing fluorinated polymers for proton-exchange membranes (PEMs)?

  • Methodology : Polymerize with perfluorinated diols to create sulfonated poly(ether ketone)s. Evaluate proton conductivity (σ) and thermal stability under fuel cell conditions (80°C, 95% RH). Use small-angle X-ray scattering (SAXS) to characterize hydrophilic/hydrophobic domain morphology .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in academic labs?

  • Methodology : Use explosion-proof fume hoods and static-safe equipment due to flammability (flash point: 113°C). Wear nitrile gloves and goggles to prevent dermal/ocular exposure. Neutralize waste with 10% KOH/ethanol to hydrolyze residual acyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride
Reactant of Route 2
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.